N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide
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Overview
Description
N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide is a complex organic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both quinoline and sulfonamide groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide typically involves the reaction of 2-hydroxyquinoline with a suitable sulfonamide derivative. One common method involves the use of N-(4-methylphenyl)methanesulfonamide as a starting material, which is then reacted with 2-hydroxyquinoline under specific conditions to yield the desired product . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide derivatives, while reduction of the sulfonamide group can produce corresponding amines.
Scientific Research Applications
N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Mechanism of Action
The mechanism of action of N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(2-hydroxyquinolin-3-yl)methyl]amino}ethyl)methanesulfonamide
- N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide
- 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones)
Uniqueness
N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide is unique due to the presence of both quinoline and sulfonamide groups in its structure. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds. The ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-13-7-9-16(10-8-13)20(24(2,22)23)12-15-11-14-5-3-4-6-17(14)19-18(15)21/h3-11H,12H2,1-2H3,(H,19,21) |
InChI Key |
PIXMSLZVDOQSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)S(=O)(=O)C |
Origin of Product |
United States |
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